molecular formula C20H18FN3O2 B11465776 4-{2-[(2-fluorobenzyl)oxy]phenyl}-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-{2-[(2-fluorobenzyl)oxy]phenyl}-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11465776
M. Wt: 351.4 g/mol
InChI Key: IQOBRNXCEXEMTF-UHFFFAOYSA-N
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Description

4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

What sets 4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one apart is its unique structure, which includes a fluorophenyl group. This structural feature can enhance its biological activity and specificity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-[2-[(2-fluorophenyl)methoxy]phenyl]-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18FN3O2/c1-24-20-16(11-22-24)15(10-19(25)23-20)14-7-3-5-9-18(14)26-12-13-6-2-4-8-17(13)21/h2-9,11,15H,10,12H2,1H3,(H,23,25)

InChI Key

IQOBRNXCEXEMTF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4F

Origin of Product

United States

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